molecular formula C14H21N3O3 B11759326 tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate

tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate

Cat. No.: B11759326
M. Wt: 279.33 g/mol
InChI Key: FBOOJRZVMPVFMV-ATVHPVEESA-N
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Description

tert-Butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate: is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a tert-butyl carbamate group, a hydroxyimino group, and a pyridine ring, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate typically involves multiple steps:

    Formation of the Hydroxyimino Group: The hydroxyimino group can be introduced through the reaction of a suitable aldehyde or ketone with hydroxylamine under acidic or basic conditions.

    Pyridine Ring Functionalization: The pyridine ring can be functionalized through various methods, including halogenation, nitration, or direct substitution reactions.

    Carbamate Formation: The tert-butyl carbamate group is usually introduced by reacting the amine precursor with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyimino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and binding affinities due to its unique structural features. It may also serve as a probe in biochemical assays.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds, while the pyridine ring can participate in π-π interactions, enhancing binding affinity and specificity. The carbamate group may also contribute to the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate
  • tert-Butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylmethyl]carbamate
  • tert-Butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylethyl]carbamate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring precise molecular interactions and transformations.

By understanding the detailed properties and applications of this compound, researchers and industry professionals can leverage its potential in various scientific and industrial fields.

Properties

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)16-8-4-5-12(17-19)11-6-9-15-10-7-11/h6-7,9-10,19H,4-5,8H2,1-3H3,(H,16,18)/b17-12-

InChI Key

FBOOJRZVMPVFMV-ATVHPVEESA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCC/C(=N/O)/C1=CC=NC=C1

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=NO)C1=CC=NC=C1

Origin of Product

United States

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